Ganoderenic acid c

Description

Properties

IUPAC Name |

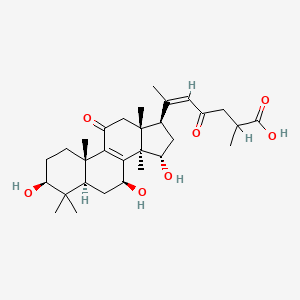

(Z)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUZIPSDUGWLD-NNKYHUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)/C=C(/C)\[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ganoderenic Acid C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental characterization of Ganoderenic acid C, a triterpenoid found in the medicinal mushroom Ganoderma lucidum.

Chemical Structure and Properties

This compound is a lanostane-type triterpenoid, a class of complex natural products known for their diverse biological activities. The definitive structure of this compound was elucidated by Komoda et al. in 1985. It is characterized by a tetracyclic core with a carboxylic acid side chain.

IUPAC Name: (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid

Chemical Formula: C₃₀H₄₂O₇

Molecular Weight: 514.65 g/mol

Key Structural Features:

-

A lanostane tetracyclic scaffold.

-

Hydroxyl groups at positions C-3, C-7, and C-15.

-

Ketone groups at positions C-11 and C-23.

-

A carboxylic acid group at C-26.

-

Double bonds at C-8 and C-20(22).

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₂O₇ | [1] |

| Molecular Weight | 514.65 g/mol | [1] |

| IUPAC Name | (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | |

| CAS Number | 100665-42-7 | |

| PubChem CID | 10346401 | [1] |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The spectral region between 1500 cm⁻¹ and 1800 cm⁻¹ is particularly useful for distinguishing different types of ganoderic acids due to the characteristic absorptions of carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The APCI mass spectra of related compounds often show peaks corresponding to [M-nH₂O + H]⁺ and a characteristic loss of 130 Da due to cleavage of the α,β-bond in the side chain when a carbonyl group is present at C-23.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process, as originally described by Komoda et al. (1985) and further elaborated in subsequent studies on related compounds.

Isolation of this compound

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity. The triterpenoid fraction is typically found in the less polar organic layer.

-

Chromatography: The triterpenoid-rich fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and acidified water (e.g., with acetic or formic acid).[3]

-

Structure Elucidation

-

Spectroscopic Analysis: The purified compound is subjected to a suite of spectroscopic analyses:

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups like hydroxyls, carbonyls, and carboxylic acids.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.

-

¹H-NMR and ¹³C-NMR Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of the atoms. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are used to establish detailed structural assignments.

-

-

Chemical Derivatization: In some cases, chemical reactions, such as methylation of the carboxylic acid group, are performed to aid in structural confirmation.

Quantitative Biological Activity

This compound has been reported to exhibit cytotoxic activity against certain cancer cell lines. The available quantitative data is summarized in the table below.

| Cell Line | Activity Type | Value (IC₅₀) | Reference |

| H460 | Cytotoxicity | 93 µM |

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on the broader class of ganoderic acids suggests potential involvement in several key cellular signaling cascades. Ganoderic acids have been shown to affect pathways such as TGF-β/Smad, MAPK, JAK/STAT, and NF-κB, which are critical in inflammation, cell proliferation, and apoptosis.[5][6][7] Further research is needed to elucidate the precise molecular targets and mechanisms of action of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

References

- 1. Ganoderic acid C | C30H42O7 | CID 10346401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderma lucidum, a mushroom highly valued in traditional medicine, is a prolific source of bioactive triterpenoids, including a diverse group of ganoderic and ganoderenic acids. These compounds are of significant interest to the scientific community for their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific C30 lanostane-type triterpenoid, Ganoderenic acid C. It details standardized experimental protocols for extraction and purification, presents quantitative data on its biological efficacy, and visualizes both the isolation workflow and a key mechanism of action. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from Ganoderma lucidum.

Discovery and Structural Elucidation

This compound was first isolated and its structure elucidated in 1985 by Komoda et al. from the fruiting bodies of Ganoderma lucidum[1]. It is a highly oxygenated lanostane-type triterpenoid, a class of compounds that contributes to the characteristic bitter taste and medicinal properties of the mushroom[2]. The structural determination was accomplished through spectroscopic analysis, a standard practice for natural product characterization that includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3][4].

Key chemical identifiers for this compound are provided in Table 1.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| Formal Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [1] |

| CAS Number | 100665-42-7 | [1] |

| Molecular Formula | C₃₀H₄₄O₇ | [1] |

| Molecular Weight | 516.7 g/mol | [1] |

| Origin | Fungus / Ganoderma sp. |[1] |

Experimental Protocols for Isolation and Purification

The following protocols describe a generalized yet detailed methodology for the extraction and purification of this compound from Ganoderma lucidum. This workflow is synthesized from established methods for isolating triterpenoid acids from this species.

Protocol 2.1: Sample Preparation

-

Drying: Dry the fresh fruiting bodies of Ganoderma lucidum in an oven at 60-70°C for approximately 24 hours until a constant weight is achieved.

-

Pulverization: Grind the dried mushroom material into a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for efficient solvent extraction.

Protocol 2.2: Crude Solvent Extraction

-

Maceration: Soak the dried powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

-

Heating: Heat the mixture at 60°C for 2-6 hours with continuous stirring to enhance extraction efficiency.

-

Filtration: Filter the mixture through multiple layers of gauze to separate the liquid extract from the solid residue.

-

Centrifugation: Centrifuge the filtrate at 5000 x g for 20 minutes at 4°C to remove fine particulates. Collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 1-4) on the residue two more times to maximize the yield of triterpenoids.

-

Concentration: Combine all supernatants and concentrate the solution under reduced pressure at 50°C using a rotary evaporator to remove the ethanol and obtain a crude extract.

Protocol 2.3: Triterpenoid Enrichment via Liquid-Liquid Partitioning

-

Resuspension: Resuspend the dried crude extract in water.

-

Solvent Extraction: Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of chloroform. The triterpenoids will partition into the organic (chloroform) layer.

-

Acidic Triterpenoid Separation: Wash the combined chloroform layers with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution. The acidic triterpenoids, including this compound, will move into the basic aqueous layer.

-

Acidification & Re-extraction: Carefully acidify the NaHCO₃ layer with HCl to a pH of 2-3. Re-extract this acidified solution with chloroform or ethyl acetate. The protonated acidic triterpenoids will now partition back into the organic layer.

-

Final Concentration: Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.

Protocol 2.4: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Apply the triterpenoid-enriched fraction to a silica gel column.

-

Elute the column with a gradient solvent system, such as chloroform/acetone or hexane/ethyl acetate, to separate fractions based on polarity.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions rich in this compound and concentrate them.

-

Further purify the target compound using a semi-preparative reversed-phase (C18) HPLC system.

-

A typical mobile phase consists of a gradient of acetonitrile and acidified water (e.g., with 0.1-2% acetic acid)[5].

-

Monitor the elution profile with a UV detector at approximately 252 nm[5][6].

-

Collect the peak corresponding to this compound.

-

-

Final Steps:

-

Evaporate the solvent from the collected HPLC fraction.

-

Recrystallization from a solvent like methanol can be performed to achieve high purity.

-

Confirm the structure and purity of the final product using NMR and MS analysis.

-

Quantitative Data and Biological Activity

While the yield of individual triterpenoids can vary significantly based on the Ganoderma strain, cultivation conditions, and extraction efficiency, reports show that total ganoderic acids can range from approximately 0.28% to 2.20% in various samples[5]. A study optimizing extraction for a related compound, ganoderic acid H, reported yields up to 2.09 mg/g of dry powder[7].

This compound has demonstrated notable biological activities in vitro. Its efficacy is typically reported as an IC₅₀ value, which represents the concentration required to inhibit 50% of a specific biological process.

Table 2: Reported In Vitro Biological Activity of this compound

| Activity | Cell Line / Model | IC₅₀ Value | Source |

|---|---|---|---|

| Cytotoxicity | H460 Human Lung Cancer Cells | 93 µM | [1] |

| Anti-inflammatory | Inhibition of TNF-α production by macrophages | 24.5 µg/mL |[] |

Mechanism of Action: Anti-Inflammatory Pathway

This compound exerts anti-inflammatory effects, in part, by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α)[]. TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. It binds to its receptor (TNFR) on the cell surface, triggering downstream signaling pathways, such as NF-κB and MAP kinase, which ultimately lead to the transcription of genes involved in inflammation and cell survival. By reducing the production of TNF-α, this compound can effectively dampen this inflammatory response.

Visualizations

Diagram 1: Isolation and Purification Workflow

Diagram 2: Inhibition of TNF-α Signaling

References

The Biosynthesis of Ganoderenic Acid C in Ganoderma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum and other Ganoderma species. These compounds exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Among them, Ganoderenic acid C has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines established experimental protocols for the study of this intricate metabolic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. The pathway can be broadly divided into two main stages: the formation of the lanosterol backbone and the subsequent modifications of this tetracyclic triterpene skeleton.

Formation of the Lanosterol Precursor

The initial steps of the pathway involve the conversion of acetyl-CoA to lanosterol. This process is well-characterized and involves a series of enzymatic reactions catalyzed by key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). The upregulation of the genes encoding these enzymes has been shown to correlate with an increased accumulation of ganoderic acids.[1]

Post-Lanosterol Modifications: The Role of Cytochrome P450 Enzymes

The immense structural diversity of ganoderic acids arises from the subsequent modifications of the lanosterol backbone, which include a series of oxidation, reduction, and acylation reactions.[2] Cytochrome P450 (CYP) monooxygenases play a pivotal role in catalyzing these highly specific oxidative modifications. While the complete enzymatic cascade leading to this compound is still under investigation, several key CYPs involved in the biosynthesis of various ganoderic acids have been identified and characterized.

The proposed biosynthetic pathway from lanosterol to this compound involves a sequence of hydroxylation and oxidation reactions at various carbon positions of the lanostane skeleton.

Key Proposed Enzymatic Steps:

-

C-26 Oxidation: The biosynthesis of many ganoderic acids is initiated by the oxidation of the C-26 methyl group of lanosterol. The enzyme CYP5150L8 has been identified as a lanosterol oxidase that catalyzes a three-step oxidation of lanosterol to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA).[3]

-

C-28 Oxidation: The enzyme CYP5139G1 is responsible for the C-28 oxidation of GA-HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid.[4]

-

C-23 Hydroxylation: The enzyme CYP512U6 has been shown to hydroxylate ganoderic acids at the C-23 position.[5] This is a critical step in the formation of several ganoderic acids, though its specific substrate leading towards this compound is not yet fully confirmed.

-

Other Modifications: The formation of this compound requires further hydroxylations and oxidations at positions C-3, C-7, C-11, and C-15. The specific CYPs and other enzymes (e.g., reductases, dehydrogenases) responsible for these modifications are yet to be fully elucidated.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Quantitative Data on Ganoderic Acid Biosynthesis

The production of ganoderic acids is influenced by various factors, including the developmental stage of the mushroom and culture conditions. Quantitative analysis is crucial for understanding the regulation of the biosynthetic pathway and for optimizing production.

| Compound/Gene | Developmental Stage/Condition | Fold Change/Concentration | Reference |

| Total Triterpenoids | Immature fruiting body | Higher than primordium and mature stages | [2] |

| Individual GAs (GA-T, GA-S, GA-Me) | Immature fruiting body | Higher than primordium and mature stages | [2] |

| hmgr transcript | Immature fruiting body | 1.8-fold increase | [2] |

| fps transcript | Immature fruiting body | 8.7-fold increase | [2] |

| sqs transcript | Immature fruiting body | 30.5-fold increase | [2] |

| ls transcript | Immature fruiting body | 19.2-fold increase | [2] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid | Engineered S. cerevisiae | 2.2 mg/L | [4] |

| Ganoderic Acid A | Human Plasma (fasting) | Cmax: ~30 ng/mL | [1] |

| Ganoderic Acid F | Human Plasma (fasting) | Cmax: ~5 ng/mL | [1] |

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, analytical chemistry, and biochemical techniques.

Extraction and Quantification of Ganoderic Acids

A reliable method for the extraction and quantification of ganoderic acids is fundamental for biosynthetic studies.

Protocol: Ethanol-Based Solvent Extraction

-

Sample Preparation: Dry the Ganoderma fruiting bodies or mycelia and grind into a fine powder.

-

Extraction: Suspend the powdered sample in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). Heat the mixture at 60°C for 2-6 hours with continuous stirring.[6]

-

Filtration: Filter the extract through an 8-layer gauze, followed by centrifugation at 5000 x g for 20 minutes at 4°C to remove any remaining solid particles.[6]

-

Repeat Extraction: To maximize the yield, repeat the extraction process on the residue two more times.[6]

-

Concentration: Combine the supernatants and concentrate the extract under reduced pressure.

-

Purification (Optional): The crude extract can be further purified using techniques such as liquid-liquid extraction with ethyl acetate followed by column chromatography (e.g., silica gel or Sephadex LH-20).[6]

-

Quantification: Analyze the final extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Prepare standard curves for known ganoderic acids to quantify their concentrations in the sample.[6]

Heterologous Expression and Characterization of Biosynthetic Enzymes

To elucidate the function of specific enzymes, particularly CYPs, heterologous expression in a host organism like Saccharomyces cerevisiae is a common approach.

Protocol: Functional Characterization of a CYP Enzyme

-

Gene Cloning: Isolate the target CYP gene from Ganoderma cDNA and clone it into a suitable yeast expression vector.

-

Yeast Transformation: Transform the expression vector into a competent S. cerevisiae strain.

-

Protein Expression: Culture the transformed yeast under inducing conditions to express the CYP enzyme.

-

Microsome Isolation: Harvest the yeast cells, disrupt them, and isolate the microsomal fraction which contains the expressed CYP.

-

In Vitro Enzyme Assay: Incubate the isolated microsomes with a potential substrate (e.g., lanosterol or a downstream intermediate) and a cofactor (NADPH).

-

Product Analysis: Extract the reaction mixture and analyze the products using HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) to identify the structure of the newly formed compound.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of the lanosterol backbone. While significant progress has been made in identifying key enzymes in the early stages of the pathway and some of the crucial cytochrome P450s involved in later modifications, the complete biosynthetic route to this compound remains to be fully elucidated. Future research should focus on the identification and characterization of the remaining unknown enzymes, including specific hydroxylases, oxidases, and reductases. A deeper understanding of the regulatory mechanisms governing the expression of these biosynthetic genes will be essential for the development of metabolic engineering strategies to enhance the production of this compound in both its native Ganoderma species and in heterologous hosts. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising therapeutic compound.

References

- 1. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Ganoderenic Acid C: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid, is a significant bioactive metabolite isolated from fungi of the Ganoderma genus. Renowned for its potential therapeutic properties, this compound has garnered considerable interest within the scientific community. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known interactions with cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound is primarily found in various species of the medicinal mushroom Ganoderma, commonly known as Lingzhi or Reishi. The concentration of this valuable compound is influenced by several factors, including the specific Ganoderma species, the part of the fungus utilized (fruiting body, spores, or mycelium), geographical origin, and cultivation conditions.

Data Presentation: Abundance of this compound in Ganoderma Species

The following table summarizes the quantitative data on the abundance of this compound (often reported as Ganoderic acid C2 in literature) in various Ganoderma sources. This compilation allows for a comparative analysis of its distribution.

| Ganoderma Species | Part of Fungus | Cultivation/Origin | This compound Content (µg/g or mg/g of dry weight) | Reference |

| Ganoderma lucidum | Fruiting Body | Cultivated | Higher than in G. sinense (specific value not provided) | [1] |

| Ganoderma lucidum | Fruiting Body | Wild and Cultivated | Cultivated samples revealed a higher amount of ganoderic acids, including C2, compared to wild samples. Ethanol extract of cultivated G. lucidum contained 38.7 mg/g of Ganoderic acid C2. | [2] |

| Ganoderma lucidum | Spores | - | Ganoderic acid C2 is a major triterpenoid in sporoderm-broken spores. | [2] |

| Ganoderma lucidum | Fruiting Body | Commercial Products | Extracts of the fruiting body contained more chemical compounds, including ganoderenic acids, than those of the spore. | [3][4] |

| Ganoderma tsugae | Fruiting Body | - | Total ganoderic acids content (including C) in eight samples ranged from 0.28% to 2.20%. | [5] |

| Ganoderma sinense | Mycelium | Submerged Culture | 25.2 ± 1.5 mg/g (total ganoderic acids) | [6] |

| Ganoderma applanatum | Fruiting Body | Istrian Origin | Total triterpenoid acids: 6.4 mg/g in tubes, 2.5 mg/g in the dark context layer, and 0.6 mg/g in the white context layer and upper surface. | [7] |

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for research and development. The following sections detail established methodologies for its extraction, isolation, and quantification.

Extraction and Isolation of this compound

Protocol: Ultrasound-Assisted Extraction (UAE) of Ganoderenic Acids from Ganoderma Fruiting Bodies

This protocol is effective for the extraction of a broad range of triterpenoids, including this compound[8][9][10].

Materials and Equipment:

-

Dried and powdered Ganoderma fruiting bodies

-

Ethanol (95%) or Chloroform

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper or syringe filters)

Procedure:

-

Sample Preparation: Weigh 1 gram of finely powdered Ganoderma lucidum fruiting body.

-

Solvent Addition: Add 50 mL of 95% ethanol to the powder in a suitable flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 10-30 minutes at a controlled temperature (e.g., 50°C) and frequency (e.g., 15-20 kHz)[9].

-

Centrifugation: After sonication, centrifuge the mixture at 5000 rpm for 10 minutes to separate the supernatant from the solid residue[8].

-

Extraction Repetition: Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol for subsequent analysis.

Quantification of this compound

Protocol: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the simultaneous quantification of multiple ganoderic acids[3][5][11][12].

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Gradient Program: A typical gradient might be: 0-40 min, 35-100% B; 40-45 min, 100% B; 45-50 min, 100-35% B; 50-60 min, 35% B.

-

Flow Rate: 0.2 mL/min[3].

-

Detection Wavelength: 254 nm[3].

-

Column Temperature: 35°C[3].

-

Injection Volume: 5 µL[3].

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to construct a calibration curve (e.g., 0.3125-20 µg/mL)[4].

-

Sample Preparation: Filter the reconstituted extract from the extraction step through a 0.45 µm syringe filter.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the peak area and the calibration curve.

Signaling Pathways and Molecular Interactions

Ganoderenic acids, including this compound, have been shown to modulate several key signaling pathways involved in inflammation and cellular regulation.

Inhibition of Inflammatory Pathways

Ganoderic acid C has been demonstrated to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suppression is achieved through the down-regulation of several key signaling cascades[13].

Caption: this compound inhibits LPS-induced TNF-α production.

Modulation of the JAK-STAT3 Signaling Pathway

While direct studies on this compound are ongoing, related ganoderic acids, such as Ganoderic acid A, have been shown to suppress the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[14][15]. This pathway is crucial for cytokine signaling and is often dysregulated in various diseases. Upstream activation of this pathway can be initiated by cytokines like Interleukin-6 (IL-6) binding to their receptors[16][17].

Caption: Ganoderic acids inhibit the JAK-STAT3 signaling pathway.

Conclusion

This compound stands out as a promising bioactive compound from Ganoderma species with significant therapeutic potential. Its abundance varies across different species and parts of the mushroom, highlighting the importance of standardized extraction and quantification methods for consistent research and product development. The elucidation of its inhibitory effects on key inflammatory and cell signaling pathways, such as MAPK, NF-κB, and JAK-STAT3, provides a solid foundation for future investigations into its precise mechanisms of action and its potential applications in drug discovery and development. This guide serves as a valuable resource for professionals dedicated to advancing the scientific understanding and therapeutic application of this potent natural product.

References

- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. akjournals.com [akjournals.com]

- 5. jfda-online.com [jfda-online.com]

- 6. bio.visnyk.knu.ua [bio.visnyk.knu.ua]

- 7. researchgate.net [researchgate.net]

- 8. CN1634532A - Preparation method of ultrasonic extraction of Ganoderma lucidum spore oil - Google Patents [patents.google.com]

- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 10. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 12. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e-century.us [e-century.us]

- 15. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Interaction of the intestinal cytokines-JAKs-STAT3 and 5 axes with RNA N6-methyladenosine to promote chronic inflammation-induced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Ganoderenic Acid C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of pure Ganoderenic acid C, a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. This document summarizes its key characteristics, details relevant experimental protocols, and visualizes its known signaling pathways to support further research and development.

Core Physical and Chemical Properties

This compound is a highly oxygenated lanostane-type triterpenoid.[1] Its chemical structure and properties have been characterized through various analytical techniques. The following table summarizes the key physical and chemical data for pure this compound.

| Property | Value | Source(s) |

| Formal Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [1] |

| Molecular Formula | C₃₀H₄₄O₇ | [1][2] |

| Molecular Weight | 516.7 g/mol | [1] |

| CAS Number | 100665-42-7 | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in methanol. | [1] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. | [1] |

Spectroscopic Data

-

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of ganoderic acids are complex due to the intricate tetracyclic triterpene core and various functional groups. A study on new terpenoids from Ganoderma lucidum presented ¹H- and ¹³C-NMR spectra very similar to those expected for ganoderic acid C.[3] The presence of multiple methyl signals, olefinic protons, and carbons bearing hydroxyl and carbonyl groups are characteristic features.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of ganoderic acids.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of ganoderic acids typically shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[4]

Experimental Protocols

The isolation and purification of this compound from its natural source, Ganoderma lucidum, involves a multi-step process. The following protocols are generalized from established methods for the extraction and purification of ganoderic acids.

Extraction of Crude Triterpenoids

This protocol outlines the initial extraction of a triterpenoid-rich fraction from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

The dried and powdered mushroom material is extracted with 95% ethanol at an elevated temperature (e.g., 80°C) for several hours.[5]

-

The extraction process is typically repeated three times to ensure maximum yield.[5]

-

The ethanol extracts are combined and filtered to remove solid residues.

-

The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract rich in triterpenoids.[5]

Purification by Column Chromatography

The crude extract is further purified to isolate individual ganoderic acids.

Materials:

-

Crude triterpenoid extract

-

Silica gel for column chromatography

-

Solvents for elution (e.g., chloroform/acetone gradient system, water/methanol)[5]

-

Reversed-phase C18 column[5]

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

The crude extract is applied to a silica gel column.[5]

-

A gradient elution is performed using a solvent system such as chloroform/acetone to separate the components based on polarity.[5]

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing ganoderic acids.

-

Fractions enriched with this compound are pooled and may be subjected to further purification on a reversed-phase C18 column.[5]

-

Final purification is often achieved using semi-preparative HPLC.[4]

Characterization and Quantification by HPLC

Analytical HPLC is used to determine the purity and quantity of the isolated this compound.

Instrumentation and Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm)[4]

-

Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid is commonly used.[5]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detector set at 252 nm.[4]

-

Standard: A pure standard of this compound is used for identification (by retention time) and quantification (by peak area).

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response.

Inhibition of Inflammatory Signaling Pathways

Ganoderic acids, including this compound, have been reported to suppress the production of pro-inflammatory mediators by down-regulating the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways.[6][7][8]

The diagram below illustrates the proposed mechanism of action of this compound in inhibiting these inflammatory pathways.

Caption: Inhibition of inflammatory signaling by this compound.

This inhibitory action on the MAPK, NF-κB, and AP-1 pathways leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby exerting its anti-inflammatory effects. This makes this compound a compound of significant interest for the development of novel therapeutic agents for inflammatory diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 100665-42-7 | AEA66542 | Biosynth [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Ganoderenic Acid C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostanoid triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols for key bioactivity screening assays are presented, alongside a summary of quantitative data and visual representations of the core signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers investigating the pharmacological potential of this compound.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of this compound and closely related ganoderic acids. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological function.

| Compound | Cell Line | Assay | IC50 Value | Bioactivity | Reference |

| Ganoderic Acid C1 | RAW 264.7 Macrophages | TNF-α Production | 24.5 µg/mL | Anti-inflammatory | [1] |

| Ganoderic Acid A | HepG2 (Liver Cancer) | CCK-8 | 187.6 µM (24h), 203.5 µM (48h) | Anticancer | [2] |

| Ganoderic Acid A | SMMC7721 (Liver Cancer) | CCK-8 | 158.9 µM (24h), 139.4 µM (48h) | Anticancer | [2] |

| Ganoderic Acid T | HeLa (Cervical Cancer) | Cell Viability | ~5 µM (for significant G1 arrest) | Anticancer | [3] |

| Ganoderiol E | MCF-7 (Breast Cancer) | Cytotoxicity | 6.35 µM | Anticancer | [4] |

| Ganoderic Acid Jc | HL-60 (Leukemia) | Cytotoxicity | 8.30 µM | Anticancer | [4] |

Experimental Protocols

Detailed methodologies for key in vitro bioactivity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

6-well plates

-

This compound stock solution

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[8]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[8]

-

Staining: Resuspend the cell pellet in PI staining solution.[8]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a cell lysate to analyze the activation or inhibition of signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-JNK, JNK, p-ERK, ERK, p-p38, p38, p-Smad2/3, Smad2/3, NF-κB p65, c-Jun, c-Fos, GAPDH, or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[9]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by this compound.

Anti-inflammatory Signaling Cascade

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Anticancer Signaling Pathways: Apoptosis and Cell Cycle Arrest

Caption: Modulation of TGF-β/Smad pathway and induction of apoptosis by this compound.

Experimental Workflow for In Vitro Bioactivity Screening

Caption: A typical workflow for screening the in vitro bioactivity of this compound.

Conclusion

This technical guide provides a foundational understanding of the in vitro bioactivity of this compound, with a focus on its anticancer and anti-inflammatory effects. The provided experimental protocols and data summaries offer a practical resource for researchers in the field of natural product drug discovery. The visualization of the key signaling pathways modulated by this compound highlights its multi-target nature and provides a basis for further mechanistic studies. It is anticipated that continued research into the pharmacological properties of this compound will further elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Ganoderenic Acid C: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C is a member of the diverse family of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds, collectively known as ganoderic acids, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][3][4] While extensive research has been conducted on several ganoderic acids, preliminary studies on this compound suggest its potential as a bioactive molecule. This technical guide provides a consolidated overview of the current, albeit limited, understanding of the mechanism of action of this compound, supplemented with data from the closely related and more extensively studied Ganoderic acid C and C2. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Quantitative Data Summary

The available quantitative data for this compound and its closely related analogues, Ganoderic acid C and C2, are summarized below. This data provides preliminary insights into their potency and therapeutic windows.

| Compound | Biological Activity | Cell Line / Model | Quantitative Measurement | Reference |

| This compound | Cytotoxicity | H460 (Human non-small cell lung carcinoma) | IC50: 93 µM | [No specific citation available in search results] |

| Ganoderic Acid C | Inhibition of TNF-α production | RAW 264.7 (Murine macrophage) | IC50: 24.5 µg/mL | [5] |

| Ganoderic Acid C2 | Aldose Reductase Inhibition | in vitro | IC50: 43.8 µM | [1][6] |

| Ganoderic Acid C2 | Immunomodulation (in vivo) | Cyclophosphamide-induced immunosuppressed mice | Effective dose: 20 or 40 mg/kg | [5][7] |

Experimental Protocols

This section details the methodologies employed in the preliminary studies of this compound and its analogues. These protocols are foundational for future research aimed at elucidating its precise mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Culture: Human non-small cell lung carcinoma (H460) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are added to the wells, with a final concentration range determined by preliminary experiments. Control wells receive the vehicle (DMSO) alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Quantification of TNF-α Production (ELISA)

This protocol is used to measure the inhibitory effect of Ganoderic acid C on the production of the pro-inflammatory cytokine TNF-α in macrophages.

Objective: To quantify the reduction in TNF-α secretion by macrophages in response to Ganoderic acid C treatment.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.

-

Cell Stimulation: Cells are seeded in 24-well plates and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Compound Treatment: Concurrently with LPS stimulation, cells are treated with varying concentrations of Ganoderic acid C.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of TNF-α in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The TNF-α concentrations in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of Ganoderic acid C.

Gene Expression Analysis (qRT-PCR)

This protocol is employed to investigate the effect of Ganoderic acid C2 on the mRNA expression of target genes, such as STAT3 and TNF, in an in vivo model of immunosuppression.

Objective: To determine the relative expression levels of target genes in response to Ganoderic acid C2 treatment.

Methodology:

-

Animal Model: An immunosuppression model is induced in mice using cyclophosphamide.

-

Treatment: Mice are treated with Ganoderic acid C2 at specified doses.

-

Tissue/Cell Isolation: Spleen or other relevant tissues are harvested, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The qPCR is performed using gene-specific primers for the target genes (STAT3, TNF) and a reference gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated groups to the control group.

Signaling Pathways and Molecular Mechanisms

Preliminary evidence suggests that the biological activities of ganoderic acids, including Ganoderic acid C, are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Pathway of Ganoderic Acid C

Studies on Ganoderic acid C indicate that its anti-inflammatory effects are mediated by the downregulation of pro-inflammatory signaling cascades. In macrophages stimulated with LPS, Ganoderic acid C has been shown to inhibit the production of TNF-α.[5] This effect is likely achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderenic Acid C: A Triterpenoid from Traditional Medicine with Modern Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

For centuries, Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional medicine in East Asia, revered for its purported health-promoting and longevity-enhancing properties.[1][2] Modern scientific inquiry has sought to elucidate the molecular basis for these therapeutic effects, identifying a class of triterpenoids known as ganoderic acids as key bioactive constituents.[3][4] Among these, Ganoderenic acid C, a lanostane-type triterpenoid, has emerged as a compound of significant interest due to its potent anti-inflammatory, immunomodulatory, and potential anticancer activities.[5][6] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its role in traditional medicine, its molecular mechanisms of action, and the experimental methodologies used to characterize its biological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this promising natural product.

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Anti-inflammatory and Immunomodulatory Activity of this compound

| Biological Effect | Model System | Parameter | Value | Reference |

| Inhibition of TNF-α production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC50 | 24.5 µg/mL | [7] |

| Immunomodulation | Cyclophosphamide-induced immunosuppressed mice | Dose | 20 or 40 mg/kg | [2] |

| Increase in inflammatory cytokines | Cyclophosphamide-induced immunosuppressed mice | Cytokines | TNF-α, IL-12, IL-4, IFN-γ | [2] |

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and immunity.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, by inhibiting the activation of the NF-κB signaling pathway.[7] In LPS-stimulated macrophages, this compound likely interferes with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the transcription of NF-κB target genes, including those encoding for inflammatory cytokines.

Caption: this compound inhibits the NF-κB signaling pathway.

Immunomodulatory Signaling Pathway

In a cyclophosphamide-induced immunosuppression model, this compound demonstrated immunomodulatory effects by increasing the levels of several key cytokines.[2] This suggests that this compound may enhance immune responses by promoting the activity of immune cells such as T-lymphocytes and macrophages. The upregulation of both Th1 (IFN-γ, IL-12) and Th2 (IL-4) cytokines indicates a broad-spectrum immunomodulatory activity.

Caption: Immunomodulatory effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fruiting bodies of Ganoderma lucidum.

Methodology:

-

Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at 80°C for 2 hours. This process is typically repeated three times to ensure maximum extraction of triterpenoids.[8][9]

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Separation:

-

Further Purification:

-

Structure Elucidation:

Caption: Workflow for the isolation of this compound.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines or to assess the viability of immune cells after treatment.

Methodology:

-

Cell Seeding:

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

-

-

Addition of Reagent:

-

For MTT assay: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The formazan crystals are then dissolved in 100-150 µL of DMSO.[11]

-

For CCK-8 assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[3][11]

-

-

Absorbance Measurement:

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK-8 assay.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.[3]

-

Measurement of Cytokine Production (ELISA)

Objective: To quantify the levels of pro-inflammatory or immunomodulatory cytokines in cell culture supernatants or animal serum.

Methodology:

-

Sample Collection:

-

Cell culture supernatants are collected after treating cells (e.g., LPS-stimulated macrophages) with this compound for a specific duration (e.g., 24 hours).[10]

-

For in vivo studies, blood is collected from treated animals, and serum is prepared.

-

-

ELISA Procedure:

-

A commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-12, IFN-γ, IL-4) is used according to the manufacturer's instructions.

-

Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine.

-

The samples and standards are added to the wells and incubated.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

-

Data Analysis:

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the cytokine.[2]

-

Western Blot Analysis for NF-κB Signaling

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Cells (e.g., RAW 264.7 macrophages) are pre-treated with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.[10]

-

The cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα and p65. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein levels.

-

Conclusion

This compound, a prominent triterpenoid from the medicinally revered mushroom Ganoderma lucidum, demonstrates significant therapeutic potential, particularly in the realms of inflammation and immunology. The quantitative data and mechanistic insights presented in this guide underscore its capacity to modulate key signaling pathways, such as the NF-κB pathway, and to orchestrate a balanced immune response. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate the pharmacological properties of this compelling natural product. As the demand for novel, effective, and safe therapeutic agents continues to grow, this compound stands out as a promising candidate for drug development, bridging the gap between traditional medicinal wisdom and modern scientific validation. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile for potential applications in human health.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. mdpi.com [mdpi.com]

- 6. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ganoderenic Acid C in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ganoderenic Acid C, a bioactive triterpenoid isolated from Ganoderma species. A thorough understanding of its solubility is critical for accurate experimental design, formulation development, and ensuring the reproducibility of research findings. This document synthesizes available data on the solubility of this compound and related compounds in common laboratory solvents, outlines protocols for solution preparation, and offers troubleshooting strategies.

Introduction to this compound

This compound is a member of the highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom Ganoderma lucidum. These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities. This compound, in particular, has been noted for its cytotoxic effects against certain cancer cell lines, such as H460 cells[1]. The complex and hydrophobic structure of this compound dictates its solubility profile, making it a challenging compound to work with in aqueous systems.

Solubility Profile of this compound and Related Compounds

Quantitative solubility data for this compound is not extensively available in published literature. However, information from chemical suppliers and studies on analogous ganoderic acids provides valuable insights into its solubility characteristics.

Qualitative Solubility:

-

Methanol: this compound is described as soluble in methanol[1].

-

General Organic Solvents: Ganoderic acids as a class are generally soluble in organic solvents such as ethanol, methanol, and ethyl acetate, which are often used for their extraction from raw fungal material[2][3].

Quantitative Solubility of Structurally Similar Ganoderic Acids:

To provide a quantitative context, the following table summarizes the solubility data for Ganoderic Acid D, a closely related triterpenoid. This data can serve as a useful proxy for estimating the solubility of this compound.

| Compound | Solvent | Solubility (approx.) | Source |

| Ganoderic Acid D | Ethanol | 30 mg/mL | [4] |

| Ganoderic Acid D | Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [4] |

| Ganoderic Acid D | Dimethylformamide (DMF) | 30 mg/mL | [4] |

| Ganoderic Acid D | 1:3 solution of Ethanol:PBS (pH 7.2) | 0.25 mg/mL | [4] |

It is important to note that slight structural differences between ganoderic acids can lead to variations in their solubility. Therefore, the values in the table above should be considered as an estimation for this compound.

Experimental Protocols for Solution Preparation

The poor aqueous solubility of ganoderic acids necessitates the use of organic solvents for the preparation of stock solutions, which are then typically diluted into aqueous buffers or cell culture media for experimental use[5].

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of this compound for long-term storage and subsequent dilution.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol, or methanol) to achieve the target concentration. Stock solutions are often prepared in methanol at a concentration of 1 mg/mL for analytical purposes[3]. For biological assays, DMSO is a common choice[6].

-

Dissolution: Vortex the mixture vigorously. The use of an ultrasonic bath can aid in the dissolution of the compound[6]. Gentle heating (e.g., in a 37°C water bath) may also be employed to facilitate dissolution, but care should be taken to avoid degradation of the compound[6].

-

Sterilization (Optional): For cell-based assays, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., PTFE for DMSO)[6].

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light[6].

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol describes the dilution of an organic stock solution into an aqueous medium for in vitro experiments.

-

Pre-warm Medium: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) to help prevent precipitation upon addition of the stock solution.

-

Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium. It is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells (typically <0.5% v/v for DMSO)[6].

-

Mixing: Mix the solution gently but thoroughly by inversion or pipetting. Avoid vigorous vortexing, which can cause the compound to precipitate out of the solution.

-

Visual Inspection: Visually inspect the working solution for any signs of precipitation before use.

Visualization of Experimental Workflows

Diagram 1: Workflow for Preparing this compound Solutions

Caption: Workflow for the preparation of this compound solutions.

Diagram 2: General Workflow for Solubility Determination

Caption: A general experimental workflow for determining solubility.

Troubleshooting Common Solubility Issues

Researchers may encounter challenges when working with this compound due to its low aqueous solubility. The following table outlines common problems and potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitation upon dilution in aqueous media | - The concentration of this compound exceeds its solubility limit in the final solution.- The concentration of the organic co-solvent is too low to maintain solubility. | - Decrease the final concentration of this compound.- Increase the final concentration of the organic co-solvent (while remaining below the toxicity threshold for the assay).- Perform serial dilutions instead of a single large dilution step.- Use a pre-warmed aqueous medium for dilution[6]. |

| Visible particles in the stock solution | - Incomplete dissolution of the compound. | - Extend the vortexing or sonication time.- Apply gentle heat (e.g., 37°C water bath)[6].- Filter the stock solution through a solvent-compatible 0.22 µm syringe filter[6]. |

| Inconsistent or non-reproducible assay results | - Incomplete dissolution in the stock solution.- Degradation of the compound over time.- Precipitation of the compound in the assay plate. | - Ensure the stock solution is clear with no visible particles.- Aliquot and store stock solutions appropriately to minimize freeze-thaw cycles and protect from light[6].- Visually inspect assay plates for any signs of precipitation. |

Conclusion